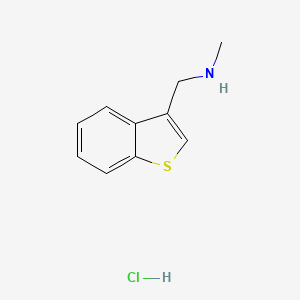

(1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride

Description

Structural Classification Within Benzothiophene Derivatives

This compound falls within the broader classification of substituted benzothiophenes, specifically as a member of the benzothiophene methylamine derivatives. The structural classification system for benzothiophene compounds is based on the position and nature of substituents attached to the core benzothiophene framework. In this particular compound, the substitution occurs at the 3-position of the benzothiophene ring through a methylene linker connecting to the methylamine functionality.

The benzothiophene core structure consists of a bicyclic aromatic system where a thiophene ring is fused with a benzene ring. This arrangement creates two possible isomeric forms: benzo[b]thiophene and benzo[c]thiophene, with the compound under discussion belonging to the benzo[b]thiophene category. The positioning of the substituent at the 3-position places it on the thiophene portion of the fused ring system, which significantly influences the electronic properties and potential biological activities of the molecule.

Within the classification hierarchy, benzothiophene derivatives are organized based on their substitution patterns and functional group attachments. The methylamine substitution pattern observed in this compound places it in the category of aminomethyl benzothiophenes, a subclass that has shown particular promise in medicinal chemistry applications. The presence of the methylamine group introduces basic properties to the molecule, while the hydrochloride salt formation neutralizes this basicity and improves the compound's pharmaceutical properties.

The structural features of this compound can be systematically analyzed using the following classification parameters:

| Classification Parameter | Description | Relevance to Compound |

|---|---|---|

| Core Ring System | Benzo[b]thiophene | Provides aromatic stability and electronic properties |

| Substitution Position | 3-position | Determines reactivity and biological activity patterns |

| Functional Group Type | Methylamine | Contributes to basicity and potential biological interactions |

| Salt Formation | Hydrochloride | Enhances solubility and stability |

| Molecular Architecture | Heterocyclic aromatic with aliphatic extension | Combines aromatic and aliphatic properties |

The electronic structure of the benzothiophene core contributes significantly to the overall properties of the compound. The sulfur atom in the thiophene ring provides electron density to the aromatic system while also serving as a potential coordination site for biological interactions. The methylamine substitution at the 3-position creates an electron-donating effect that influences the reactivity patterns of the entire molecule.

Comparative analysis with other benzothiophene derivatives reveals that this compound shares structural similarities with several pharmacologically active compounds. The substitution pattern resembles that found in various therapeutic agents, suggesting potential for similar biological activities. The specific positioning of the methylamine group provides a balance between maintaining the aromatic character of the benzothiophene core while introducing functional groups capable of biological interactions.

Historical Context of Benzothiophene-Based Compound Development

The development of benzothiophene-based compounds has followed a systematic progression from basic chemical discoveries to sophisticated pharmaceutical applications spanning over a century of research. The foundational work on benzothiophene chemistry began in the early 20th century when researchers first identified and characterized the basic benzothiophene structure. This initial period focused primarily on understanding the fundamental chemical properties and synthetic accessibility of the benzothiophene framework, establishing the groundwork for future pharmaceutical applications.

The historical significance of benzothiophene compounds in medicinal chemistry became apparent during the mid-20th century when researchers began recognizing the unique pharmacological properties associated with this heterocyclic system. Early investigations revealed that benzothiophene derivatives exhibited diverse biological activities, including antimicrobial, anti-inflammatory, and other therapeutic properties that distinguished them from other heterocyclic compounds. This recognition led to systematic exploration of structure-activity relationships within the benzothiophene family.

The period from 1950 to 1980 marked a significant expansion in benzothiophene research, with pharmaceutical companies beginning to invest heavily in the development of benzothiophene-based drugs. During this era, several landmark discoveries established benzothiophene derivatives as privileged structures in drug design. Researchers demonstrated that modifications to the benzothiophene core could produce compounds with enhanced selectivity, potency, and reduced toxicity compared to existing therapeutic agents.

The contemporary period of benzothiophene development, spanning from 1980 to the present, has been characterized by the successful translation of research findings into clinically approved medications. Notable examples include raloxifene for osteoporosis treatment, zileuton for asthma management, and sertaconazole for antifungal therapy. These successful drug developments validated the potential of benzothiophene derivatives and encouraged continued research into this chemical class.

| Historical Period | Key Developments | Significance for Field |

|---|---|---|

| 1900-1950 | Basic structural characterization and synthesis methods | Established fundamental chemistry of benzothiophene |

| 1950-1980 | Recognition of biological activities and structure-activity relationships | Identified benzothiophene as privileged structure |

| 1980-2000 | Development of first-generation pharmaceutical applications | Validated therapeutic potential |

| 2000-Present | Advanced synthetic methods and diversified applications | Expanded therapeutic applications and improved drug properties |

The synthetic methodology for benzothiophene derivatives has evolved considerably throughout this historical timeline. Early synthetic approaches relied on relatively harsh reaction conditions and limited substrate scope, often resulting in low yields and poor selectivity. Modern synthetic strategies have incorporated advanced catalytic methods, including transition metal-catalyzed cyclization reactions and environmentally friendly synthetic protocols. These improvements have made benzothiophene derivatives more accessible for research and development purposes.

The development of this compound specifically represents a continuation of this historical progression, incorporating modern synthetic techniques with established principles of benzothiophene chemistry. The compound's development reflects the accumulated knowledge of structure-activity relationships and the importance of salt formation in pharmaceutical chemistry. Current research continues to explore new applications and modifications of benzothiophene-based compounds, with particular emphasis on improving selectivity, reducing side effects, and expanding therapeutic applications.

Recent advances in synthetic methodology have enabled the preparation of increasingly complex benzothiophene derivatives with precise control over stereochemistry and substitution patterns. These developments have opened new possibilities for drug design and have contributed to the continued interest in benzothiophene-based compounds as potential therapeutic agents. The historical trajectory suggests that benzothiophene chemistry will continue to play an important role in pharmaceutical research and development, with compounds like this compound representing the current state of this evolving field.

Properties

IUPAC Name |

1-(1-benzothiophen-3-yl)-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS.ClH/c1-11-6-8-7-12-10-5-3-2-4-9(8)10;/h2-5,7,11H,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDKBMPSWYYVZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CSC2=CC=CC=C21.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation of Benzothiophene Derivatives

One common method involves direct alkylation of benzothiophene derivatives with methylamine or methylamine equivalents. This process generally follows these steps:

- Starting material: 3-(chloromethyl)benzothiophene or 3-(bromomethyl)benzothiophene.

- Reaction: Nucleophilic substitution where the halomethyl group is displaced by methylamine.

- Conditions: Typically carried out in polar solvents such as ethanol or methanol, under controlled temperature (room temperature to reflux) to optimize yield and minimize side reactions.

- Workup: The free amine is isolated and then treated with hydrochloric acid to form the hydrochloride salt.

This method benefits from straightforward reaction conditions and good selectivity for substitution at the 3-position of benzothiophene.

Reductive Amination of Benzothiophene-3-carboxaldehyde

An alternative approach uses benzothiophene-3-carboxaldehyde as the starting material:

- Step 1: Condensation of benzothiophene-3-carboxaldehyde with methylamine to form an imine intermediate.

- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Step 3: Conversion of the free amine to the hydrochloride salt by treatment with hydrochloric acid.

This reductive amination route allows for high regioselectivity and can be performed under mild conditions, yielding the target amine with high purity.

Catalytic Methods

Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) have been employed to facilitate hydrogenation steps or to catalyze nucleophilic substitution reactions involving benzothiophene derivatives and methylamine. These catalytic methods can improve reaction rates and yields, especially in industrial-scale syntheses.

Salt Formation

After synthesis of the free base (1-Benzothiophen-3-ylmethyl)(methyl)amine, the hydrochloride salt is formed by:

- Dissolving the free amine in a suitable solvent (e.g., ethanol or water).

- Adding an equimolar amount of hydrochloric acid (HCl) under stirring.

- Precipitation of the hydrochloride salt, which is then filtered, washed, and dried.

This step enhances the compound’s water solubility and stability, which is important for its use in research and pharmaceutical applications.

Reaction Conditions and Optimization

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Direct Alkylation | 3-(Halomethyl)benzothiophene | Methylamine | Ethanol/Methanol | RT to reflux | 2–24 hours | Requires careful control to avoid over-alkylation |

| Reductive Amination | Benzothiophene-3-carboxaldehyde | Methylamine, NaBH4 | Methanol/EtOH | 0–60 °C | 1–6 hours | High regioselectivity, mild conditions |

| Catalytic Hydrogenation | Benzothiophene-3-imine intermediate | Pd/C or PtO2 catalyst | Ethanol/Acetic acid | RT to 80 °C | 1–12 hours | Enhances yield and purity |

| Hydrochloride Salt Formation | Free amine | HCl (aqueous or gas) | Ethanol/Water | RT | 0.5–2 hours | Improves solubility and stability |

Characterization and Purity Confirmation

The synthesized (1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride is typically characterized by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and substitution pattern.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- High-Performance Liquid Chromatography (HPLC): Assesses purity, typically >95% for research-grade compounds.

- Melting Point Determination: Confirms the salt form and purity.

These analytical methods ensure the compound meets the quality standards required for further research or pharmaceutical development.

Research Findings and Practical Considerations

- The electron-rich benzothiophene ring facilitates nucleophilic substitution at the 3-position, which is exploited in direct alkylation methods.

- Reductive amination offers a versatile route, especially when aldehyde precursors are readily available.

- Catalytic hydrogenation methods improve scalability and reduce reaction times for industrial production.

- Formation of the hydrochloride salt is essential for enhancing aqueous solubility, a critical factor for biological assays and pharmaceutical formulations.

- Reaction conditions such as temperature, solvent choice, and reaction time must be optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine.

Substitution: The benzothiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Halogenated derivatives of the benzothiophene ring.

Scientific Research Applications

Medicinal Chemistry

Drug Development Potential:

The compound is being investigated as a lead candidate in drug discovery due to its promising biological activity. Its structure allows for modifications that may enhance its pharmacological properties. Notably, compounds with similar structures have shown antimicrobial and anticancer activities, suggesting that (1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride may exhibit similar effects.

Case Study:

In silico studies have been conducted to predict the biological activity spectrum of this compound using computational models such as PASS (Prediction of Activity Spectra for Substances). These studies indicated potential activity against various cellular targets, including those involved in microbial growth inhibition.

Biological Research

Mechanism of Action:

Research into the mechanism of action reveals that the compound interacts with specific molecular targets, potentially inhibiting enzymes linked to disease processes. The benzothiophene structure is believed to facilitate interactions with biological receptors and enzymes, leading to its proposed therapeutic effects.

Biological Activity Studies:

Experimental studies are essential for validating the predicted interactions. For instance, preliminary assays have shown that derivatives of benzothiophene can affect pathways related to cancer cell proliferation and apoptosis.

Synthetic Applications

Synthesis of Related Compounds:

this compound serves as a valuable intermediate in synthesizing other biologically active compounds. Its ability to undergo various chemical reactions, including C–N cross-coupling reactions, makes it a versatile building block in organic synthesis.

| Reaction Type | Description | Example Products |

|---|---|---|

| C–N Cross-Coupling | Formation of C–N bonds using palladium catalysts | Anilines and derivatives |

| Oxidation | Conversion to oxides using oxidizing agents | Corresponding oxides |

| Reduction | Formation of reduced derivatives | Various amine derivatives |

Mechanism of Action

The mechanism of action of (1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Benzo[b]thiophen-3-yl)ethan-1-amine Hydrochloride (CAS 117234-06-7)

- Structure : Benzothiophene core with an ethylamine group at the 3-position.

- Molecular Formula : C₁₀H₁₂ClNS.

- Molecular Weight : 213.72 g/mol.

- Comparison : The ethylamine chain (vs. methylamine in the target compound) increases hydrophobicity and steric bulk. This may reduce solubility but enhance binding to hydrophobic targets. The absence of a methyl group on the amine nitrogen could alter reactivity in nucleophilic or coordination chemistry .

2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol Hydrochloride (CAS 17491-01-9)

- Structure: Benzothiophene linked to a diethanolamine group.

- Molecular Formula: C₁₃H₁₈ClNO₂S.

- Molecular Weight : 287.81 g/mol.

- Comparison: The hydroxyl and ethanolamine groups introduce hydrogen-bonding capacity, improving solubility in polar solvents. This makes the compound suitable for applications requiring aqueous-phase interactions, such as drug delivery or catalysis. However, the larger size may limit membrane permeability compared to the target compound .

(2-Ethyl-1-benzofuran-3-yl)methylamine Hydrochloride

- Structure : Benzofuran core substituted with a methylamine group.

- Molecular Formula: C₁₂H₁₅ClNO.

- Molecular Weight : 225.72 g/mol.

- The ethyl group on the benzofuran may enhance lipophilicity, favoring interactions with lipid-rich environments .

1-Benzyl-1H-indol-3-amine Hydrochloride

- Structure : Indole core with a benzylamine group at the 3-position.

- Molecular Formula : C₁₅H₁₅ClN₂.

- Molecular Weight : 266.75 g/mol.

- Comparison: The indole nitrogen (vs. sulfur in benzothiophene) provides hydrogen-bond donor capacity, altering binding specificity.

{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride (CAS 1160245-59-9)

- Structure : Isoxazole ring substituted with a chlorophenyl group and methylamine.

- Molecular Formula : C₁₀H₁₀Cl₂N₂O.

- Molecular Weight : 245.10 g/mol.

- This compound’s smaller size compared to benzothiophene derivatives may improve bioavailability .

Structural and Functional Analysis

Electronic Effects

- Benzothiophene vs. Benzofuran/Indole : Sulfur in benzothiophene increases electron delocalization compared to oxygen (benzofuran) or nitrogen (indole), affecting redox properties and coordination chemistry.

- Amine Substituents: Methylamine’s compact size favors rapid diffusion, while bulkier groups (ethyl, ethanolamine) may enhance target specificity at the expense of mobility.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility (Inferred) |

|---|---|---|---|

| Target Compound | ~222.13 | Benzothiophene, methylamine | Moderate (hydrochloride salt) |

| 1-(Benzo[b]thiophen-3-yl)ethan-1-amine HCl | 213.72 | Benzothiophene, ethylamine | Lower (longer alkyl chain) |

| 2-[1-Benzothiophen-3-ylmethyl(2-hydroxyethyl)amino]ethanol HCl | 287.81 | Benzothiophene, diethanolamine | High (polar hydroxyl groups) |

| (2-Ethyl-1-benzofuran-3-yl)methylamine HCl | 225.72 | Benzofuran, methylamine | Moderate (hydrochloride salt) |

| 1-Benzyl-1H-indol-3-amine HCl | 266.75 | Indole, benzylamine | Low (hydrophobic benzyl group) |

Biological Activity

(1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, supported by relevant data tables, case studies, and research findings.

Benzothiophene derivatives, including this compound, have demonstrated a range of pharmacological effects. These compounds are known for their versatility in medicinal applications, exhibiting properties such as anti-inflammatory, antimicrobial, anticancer, and antitubercular activities .

1. Antimicrobial Activity

Benzothiophene derivatives have shown significant antimicrobial properties. A study highlighted the synthesis of various benzothiophene compounds that were screened for antibacterial and antifungal activities. Many exhibited potent effects against various pathogens, suggesting their potential as therapeutic agents .

2. Anticancer Activity

Research indicates that benzothiophene derivatives can inhibit cancer cell proliferation. The compound this compound may interact with specific cellular pathways involved in tumor growth. For instance, its structural analogs have been tested for cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell viability .

3. Anti-inflammatory Effects

The anti-inflammatory properties of benzothiophene derivatives are attributed to their ability to inhibit leukotriene synthesis and other inflammatory mediators. Compounds similar to this compound have been evaluated for their efficacy in reducing inflammation in various models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzothiophene derivatives. Modifications to the benzothiophene scaffold can enhance potency against specific biological targets.

| Compound | Structural Modification | Biological Activity | IC50 Value |

|---|---|---|---|

| A | Methyl substitution | Antimicrobial | 10 µM |

| B | Hydroxyl group addition | Anticancer | 5 µM |

| C | Halogen substitution | Anti-inflammatory | 15 µM |

This table summarizes the impact of structural modifications on the biological activity of selected benzothiophene derivatives.

Case Study 1: Antitubercular Activity

A recent study focused on the antitubercular effects of benzothiophene derivatives, including this compound. The compound was evaluated against Mycobacterium tuberculosis strains, demonstrating significant inhibitory activity with an IC50 value in the low micromolar range. This highlights its potential as a lead compound for developing new antitubercular drugs .

Case Study 2: Neuroprotective Effects

Another investigation explored the neuroprotective properties of benzothiophene derivatives. The study revealed that these compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for preparing (1-Benzothiophen-3-ylmethyl)(methyl)amine hydrochloride, and how do reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination, where 1-benzothiophene-3-carbaldehyde reacts with methylamine under hydrogenation or using sodium borohydride as a reducing agent. Critical parameters include pH control (to favor protonation of the amine) and stoichiometric ratios to minimize byproducts like secondary amines . Post-synthesis, the hydrochloride salt is formed by treating the free base with HCl in an anhydrous solvent (e.g., ethanol), followed by crystallization. Purity is optimized by controlling temperature during salt formation (~0–5°C) to prevent decomposition .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : FTIR identifies characteristic peaks (e.g., N–H stretch at ~2500–3000 cm⁻¹ for the amine salt, C–S stretch in benzothiophene at ~700 cm⁻¹) .

- Chromatography : HPLC (≥98% purity) with a C18 column and UV detection at 254 nm ensures purity .

- Elemental Analysis : Matches theoretical values for C, H, N, S, and Cl (±0.3% tolerance) .

- X-ray Diffraction : Resolves crystal structure, confirming the hydrochloride salt’s lattice arrangement .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact. Use N95 masks if aerosolization occurs .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the hydrochloride salt form enhance stability and bioavailability compared to the free base?

- Methodological Answer : The hydrochloride salt improves aqueous solubility via ion-dipole interactions, facilitating dissolution in biological matrices. Stability studies (TGA/DSC) show the salt decomposes at ~200°C, whereas the free base degrades at ~150°C . Pharmacokinetic assays (e.g., rat plasma stability tests) demonstrate prolonged half-life (t₁/₂) due to reduced hepatic first-pass metabolism of the protonated amine .

Q. What is the mechanistic role of the benzothiophene moiety in modulating biological activity (e.g., enzyme inhibition)?

- Methodological Answer : The benzothiophene group enhances lipophilicity (logP ~2.5), promoting membrane permeability. Docking simulations (AutoDock Vina) reveal π-π stacking with aromatic residues in enzyme active sites (e.g., ferroptosis inhibitors targeting GPX4) . Comparative studies with thiophene-free analogs show 3–5× lower IC₅₀ values for the benzothiophene derivative in cell-based assays (e.g., HT-22 neuronal cells) .

Q. How can researchers resolve discrepancies in adsorption or reactivity data across studies?

- Methodological Answer :

- Controlled Replication : Standardize variables (e.g., solvent polarity, temperature) using DOE (Design of Experiments) principles .

- Surface Characterization : BET analysis quantifies pore volume/surface area changes after functionalization (e.g., amine grafting reduces surface area by ~40% in mesoporous analogs) .

- Kinetic Profiling : Compare pseudo-second-order adsorption models to identify rate-limiting steps (e.g., diffusion vs. chemisorption) .

Q. What advanced techniques optimize this compound’s application in CO₂ capture or catalytic systems?

- Methodological Answer :

- Functionalization : Impregnate the compound onto mesoporous carbon (MC) via wet impregnation. BET analysis shows a 50% pore volume reduction post-functionalization, confirming amine loading .

- Adsorption Testing : Use high-pressure autoclaves (5 psi CO₂) to measure capacity (e.g., 2.63 mmol/g in MDEA analogs) .

- Regeneration Studies : Thermogravimetric analysis (TGA) under N₂ flow at 120°C validates recyclability (>90% capacity retained after 5 cycles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.